molecular formula C6H7ClO2 B117661 3,4-Dihydro-2H-pyran-3-carbonyl chloride CAS No. 155268-09-0

3,4-Dihydro-2H-pyran-3-carbonyl chloride

Cat. No. B117661
M. Wt: 146.57 g/mol
InChI Key: ZNCGADNVOACUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-2H-pyran-3-carbonyl chloride, also known as DHPCC, is a chemical compound that belongs to the pyran family. This compound is widely used in scientific research due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of 3,4-Dihydro-2H-pyran-3-carbonyl chloride is not fully understood. However, it is believed that 3,4-Dihydro-2H-pyran-3-carbonyl chloride reacts with nucleophiles, such as amines, to form stable adducts. This reaction is believed to be the basis for its use as a reagent in organic synthesis.

Biochemical And Physiological Effects

3,4-Dihydro-2H-pyran-3-carbonyl chloride does not have any known biochemical or physiological effects. It is not used as a drug, and there is no information available on its toxicity or pharmacokinetics.

Advantages And Limitations For Lab Experiments

3,4-Dihydro-2H-pyran-3-carbonyl chloride has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, 3,4-Dihydro-2H-pyran-3-carbonyl chloride has some limitations. It is not very reactive towards some nucleophiles, such as alcohols and carboxylic acids. It is also not very soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research involving 3,4-Dihydro-2H-pyran-3-carbonyl chloride. One area of interest is the development of new synthetic methods for the production of pyran derivatives using 3,4-Dihydro-2H-pyran-3-carbonyl chloride as a reagent. Another area of interest is the use of 3,4-Dihydro-2H-pyran-3-carbonyl chloride in the production of new pharmaceuticals and agrochemicals. Additionally, there is a need for further research on the toxicity and pharmacokinetics of 3,4-Dihydro-2H-pyran-3-carbonyl chloride to better understand its potential uses and limitations.

Scientific Research Applications

3,4-Dihydro-2H-pyran-3-carbonyl chloride is widely used in scientific research due to its unique chemical properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pyran derivatives. 3,4-Dihydro-2H-pyran-3-carbonyl chloride is also used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

properties

CAS RN

155268-09-0

Product Name

3,4-Dihydro-2H-pyran-3-carbonyl chloride

Molecular Formula

C6H7ClO2

Molecular Weight

146.57 g/mol

IUPAC Name

3,4-dihydro-2H-pyran-3-carbonyl chloride

InChI

InChI=1S/C6H7ClO2/c7-6(8)5-2-1-3-9-4-5/h1,3,5H,2,4H2

InChI Key

ZNCGADNVOACUMM-UHFFFAOYSA-N

SMILES

C1C=COCC1C(=O)Cl

Canonical SMILES

C1C=COCC1C(=O)Cl

synonyms

2H-Pyran-3-carbonyl chloride, 3,4-dihydro- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

125 g (1.25 mmol) of phosgene gas were introduced over the course of 2.5 hours at 45°-50° C. into a solution of 84 g (1 mol) of 5,6-dihydro-4H-pyran in 50 g of toluene. The mixture was subsequently stirred at 60° C. for a further 5 hours. Work-up was carried out as described in Example 1. Vacuum distillation at 76° C./1 mbar gave 103.9 g (80%) of valuable product.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Yield
80%

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